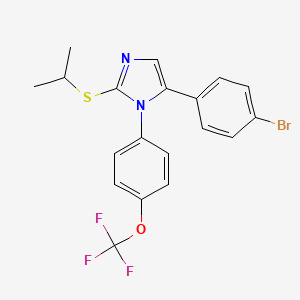
5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at relative positions 1,3 and 2,4,5 respectively. The imidazole ring is substituted at the 5-position with a 4-bromophenyl group, at the 2-position with an isopropylthio group, and at the 1-position with a 4-(trifluoromethoxy)phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the imidazole ring. The exact process would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl, isopropylthio, and trifluoromethoxyphenyl groups would each contribute distinct structural characteristics. The overall shape and properties of the molecule would be influenced by these groups and the way they are arranged around the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group, for example, might make that portion of the molecule more reactive. Similarly, the sulfur atom in the isopropylthio group could also influence reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role. For example, the compound’s solubility might be affected by the polar trifluoromethoxy group .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Imidazole derivatives, including those with bromophenyl groups, are often synthesized for their unique chemical properties and potential applications in various fields. For example, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones showcases the versatility of imidazole compounds in chemical transformations (Khalafy, Setamdideh, & Dilmaghani, 2002). Similarly, the preparation of 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole highlights the structural characterization and crystallographic studies essential for understanding the properties of such compounds (Mohamed et al., 2013).
Antimicrobial and Biological Activities
Imidazole derivatives have been explored for their potential biological activities. For instance, the design, synthesis, and evaluation of 1,2,3-triazole derivatives, including those with bromophenyl groups, for antimicrobial activities provide insights into the application of these compounds in developing new antimicrobial agents (Zhao et al., 2012). This research avenue is critical for addressing the growing concern of antimicrobial resistance and the need for new effective treatments.
Materials Science and Functional Materials
Imidazole compounds also find applications in materials science, particularly in the development of functional materials with specific properties. The synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, for example, illustrate the potential of imidazole derivatives in creating materials with desirable properties for various applications (Mabkhot et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2OS/c1-12(2)27-18-24-11-17(13-3-5-14(20)6-4-13)25(18)15-7-9-16(10-8-15)26-19(21,22)23/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIFXQKLCPBPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2561141.png)
![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
![5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2561144.png)
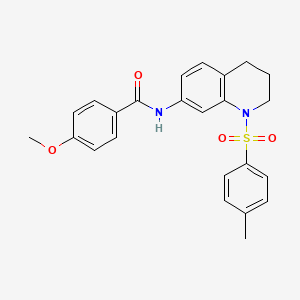
![3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561148.png)
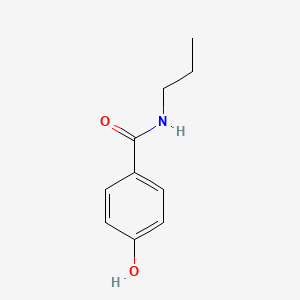
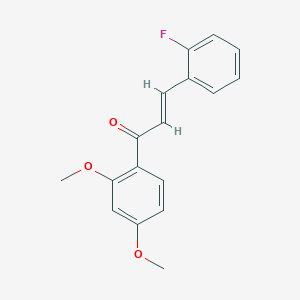
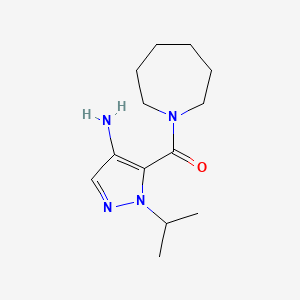
![3-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2561154.png)
![2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2561155.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2561157.png)

